Cas no 618878-58-3 (4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one)

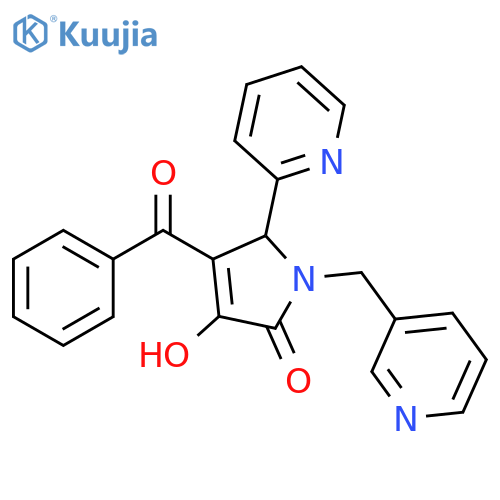

618878-58-3 structure

商品名:4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one

CAS番号:618878-58-3

MF:C22H17N3O3

メガワット:371.388684988022

CID:5436989

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one 化学的及び物理的性質

名前と識別子

-

- 4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

- 4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one

-

- インチ: 1S/C22H17N3O3/c26-20(16-8-2-1-3-9-16)18-19(17-10-4-5-12-24-17)25(22(28)21(18)27)14-15-7-6-11-23-13-15/h1-13,19,27H,14H2

- InChIKey: IWWRYGCARTYIKP-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=CN=C2)C(C2=NC=CC=C2)C(C(=O)C2=CC=CC=C2)=C(O)C1=O

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3226-0849-2μmol |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |

618878-58-3 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F3226-0849-2mg |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |

618878-58-3 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F3226-0849-4mg |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |

618878-58-3 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F3226-0849-15mg |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |

618878-58-3 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F3226-0849-5μmol |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |

618878-58-3 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3226-0849-10μmol |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |

618878-58-3 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3226-0849-10mg |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |

618878-58-3 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3226-0849-1mg |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |

618878-58-3 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F3226-0849-20μmol |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |

618878-58-3 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3226-0849-30mg |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |

618878-58-3 | 90%+ | 30mg |

$119.0 | 2023-07-28 |

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

618878-58-3 (4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one) 関連製品

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量